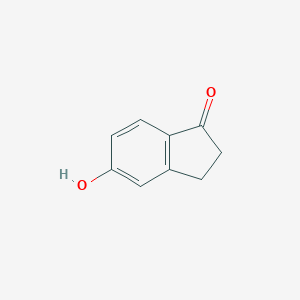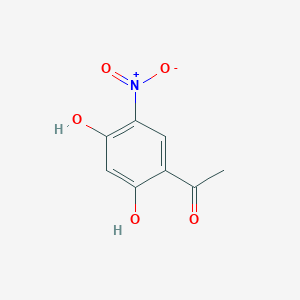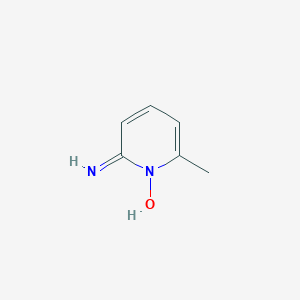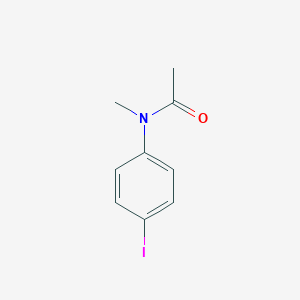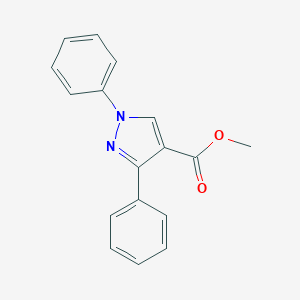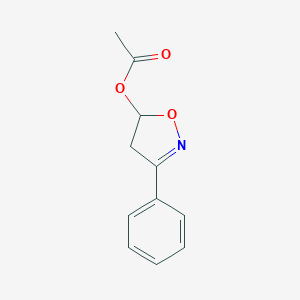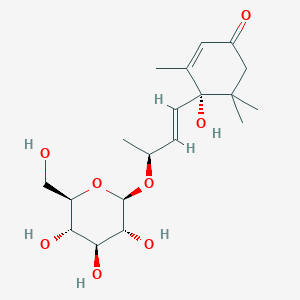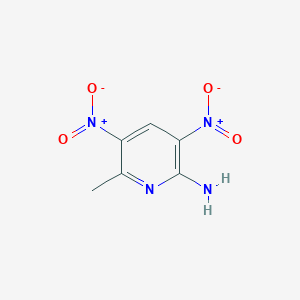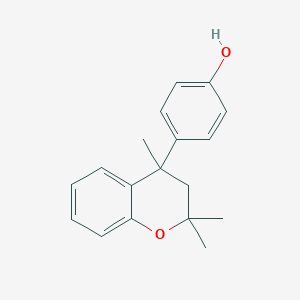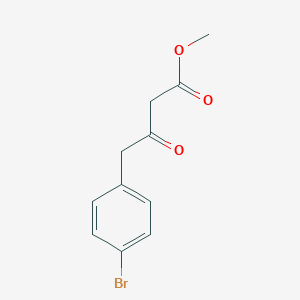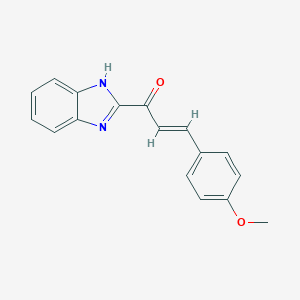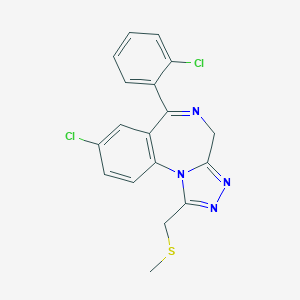
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-, commonly known as CMT-3, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The exact mechanism of action of CMT-3 is not fully understood. However, it has been suggested that CMT-3 exerts its biological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. By modulating the activity of GABA receptors, CMT-3 may be able to exert its anti-inflammatory, anticancer, and antimicrobial effects.
Biochemical and physiological effects:
CMT-3 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. CMT-3 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the advantages of using CMT-3 in lab experiments is its potent biological activity. CMT-3 has been shown to exhibit potent anti-inflammatory, anticancer, and antimicrobial activity, making it a useful tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity. CMT-3 has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CMT-3. One area of research is the development of novel derivatives of CMT-3 with improved pharmacological properties. Another area of research is the identification of the molecular targets of CMT-3, which may help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of CMT-3 in human clinical trials.
合成法
The synthesis of CMT-3 involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine with sodium azide and triethyl orthoformate in the presence of acetic acid. This reaction results in the formation of 4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then treated with hydrochloric acid to yield CMT-3.
科学的研究の応用
CMT-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CMT-3 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
特性
CAS番号 |
85677-79-8 |
|---|---|
製品名 |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)- |
分子式 |
C18H14Cl2N4S |
分子量 |
389.3 g/mol |
IUPAC名 |
8-chloro-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
InChIキー |
QNEZWXSZZOHQDA-UHFFFAOYSA-N |
SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
正規SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
その他のCAS番号 |
85677-79-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



